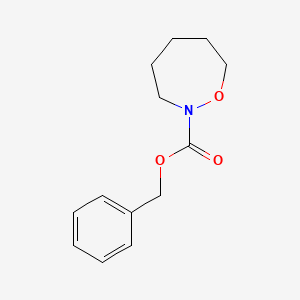
methyl 2-fluoro-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-1,3-thiazole-5-carboxylate (MFT) is a novel fluorinated thiazole carboxylate compound with potential applications as a pharmaceutical, agricultural, and industrial chemical. MFT is a versatile organic compound that can be used as a starting material for synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. MFT has been studied extensively in the laboratory and has been found to have a variety of biological and biochemical activities.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-1,3-thiazole-5-carboxylate has been studied extensively in the laboratory for its potential scientific research applications. methyl 2-fluoro-1,3-thiazole-5-carboxylate has been found to have antibacterial, antifungal, and antiviral activities. methyl 2-fluoro-1,3-thiazole-5-carboxylate has also been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. methyl 2-fluoro-1,3-thiazole-5-carboxylate has also been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, which are involved in inflammation. methyl 2-fluoro-1,3-thiazole-5-carboxylate has also been found to have antioxidant activity, and it has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
The exact mechanism of action of methyl 2-fluoro-1,3-thiazole-5-carboxylate is not yet fully understood. However, it is believed that methyl 2-fluoro-1,3-thiazole-5-carboxylate acts by inhibiting the activity of certain enzymes, including acetylcholinesterase and 5-lipoxygenase. methyl 2-fluoro-1,3-thiazole-5-carboxylate is also believed to act as an antioxidant, and it is thought to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
methyl 2-fluoro-1,3-thiazole-5-carboxylate has been found to have a variety of biochemical and physiological effects. methyl 2-fluoro-1,3-thiazole-5-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter release. methyl 2-fluoro-1,3-thiazole-5-carboxylate has also been found to inhibit the activity of 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, which are involved in inflammation. methyl 2-fluoro-1,3-thiazole-5-carboxylate has also been found to have antioxidant activity, and it has been found to reduce oxidative stress and scavenge free radicals. methyl 2-fluoro-1,3-thiazole-5-carboxylate has also been found to have anti-inflammatory, anti-bacterial, and anti-viral activity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-fluoro-1,3-thiazole-5-carboxylate has several advantages and limitations for lab experiments. methyl 2-fluoro-1,3-thiazole-5-carboxylate is a relatively stable compound and is easy to synthesize. methyl 2-fluoro-1,3-thiazole-5-carboxylate has also been found to be an effective inhibitor of a variety of enzymes, including acetylcholinesterase and 5-lipoxygenase, and it has been found to have antioxidant and anti-inflammatory activities. However, methyl 2-fluoro-1,3-thiazole-5-carboxylate is not water-soluble and is not suitable for use in aqueous systems.
Zukünftige Richtungen
Methyl 2-fluoro-1,3-thiazole-5-carboxylate has potential applications as a pharmaceutical, agricultural, and industrial chemical. Future research should focus on further exploring the biochemical and physiological effects of methyl 2-fluoro-1,3-thiazole-5-carboxylate, as well as its potential applications as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, research should focus on the development of methods for synthesizing methyl 2-fluoro-1,3-thiazole-5-carboxylate in aqueous systems, as well as methods for increasing its solubility in aqueous systems. Finally, research should focus on the development of methods for increasing the stability of methyl 2-fluoro-1,3-thiazole-5-carboxylate and increasing its shelf life.
Synthesemethoden
Methyl 2-fluoro-1,3-thiazole-5-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of 5-chloro-2-fluoro-1,3-thiazole and ethyl-2-fluorocarboxylate. This reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction yields a mixture of methyl 2-fluoro-1,3-thiazole-5-carboxylate and ethyl 2-fluoro-1,3-thiazole-5-carboxylate. The product can then be purified by column chromatography.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-fluoro-1,3-thiazole-5-carboxylate involves the reaction of 2-aminothiophenol with ethyl fluoroacetate followed by cyclization and esterification.", "Starting Materials": [ "2-aminothiophenol", "ethyl fluoroacetate", "sodium ethoxide", "sulfuric acid", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol in methanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl fluoroacetate to the mixture and stir for an additional 2 hours at room temperature.", "Step 3: Acidify the mixture with sulfuric acid and heat to reflux for 2 hours.", "Step 4: Cool the mixture and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and brine, then dry over magnesium sulfate.", "Step 6: Concentrate the solution and purify the product by column chromatography to obtain methyl 2-fluoro-1,3-thiazole-5-carboxylate." ] } | |
CAS-Nummer |
1806489-90-6 |
Produktname |
methyl 2-fluoro-1,3-thiazole-5-carboxylate |
Molekularformel |
C5H4FNO2S |
Molekulargewicht |
161.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



